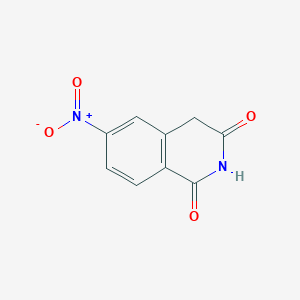
6-nitroisoquinoline-1,3(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-nitroisoquinoline-1,3(2H,4H)-dione is a useful research compound. Its molecular formula is C9H6N2O4 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry and Anticancer Activity
Selective Inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2)
Research has identified isoquinoline-1,3-diones, including 6-nitroisoquinoline-1,3(2H,4H)-dione, as selective inhibitors of TDP2. This enzyme is crucial for repairing DNA damage caused by topoisomerase II poisons, which are commonly used in cancer treatments. Inhibiting TDP2 can enhance the efficacy of these drugs by preventing cancer cells from repairing DNA damage induced by chemotherapy agents. The most potent compounds from this class demonstrated IC50 values in the low micromolar range, indicating significant potential for therapeutic applications in oncology .
Mechanism of Action
The mechanism involves the competitive inhibition of TDP2 without affecting its homologous enzyme TDP1. Structure-activity relationship (SAR) studies have shown that specific substitutions on the isoquinoline ring can dramatically influence inhibitory potency. For instance, compounds with substitutions at the C6 or C7 positions exhibited enhanced activity compared to those with substitutions at C5 or C8 .
Synthesis and Derivative Development
Synthesis Methodologies
The synthesis of this compound derivatives has been achieved through various chemical reactions. One notable method involves a cascade reaction using N-alkyl-N-methacryloylbenzamide and aryl aldehydes to produce isoquinoline derivatives efficiently under mild conditions without metal catalysts . This approach not only simplifies the synthesis but also allows for the introduction of diverse functional groups that can enhance biological activity.
Structural Variations and Their Impacts
The introduction of different substituents on the isoquinoline core affects both the chemical properties and biological activity of the compounds. For example, nitro groups at specific positions have been linked to increased anticancer properties and improved solubility profiles . A comprehensive understanding of these variations is critical for developing targeted therapies.
Broader Biological Applications
Antioxidant Properties
Beyond anticancer applications, compounds derived from this compound have demonstrated significant antioxidant activity. This property is particularly valuable in mitigating oxidative stress-related diseases. The antioxidant capacity is often assessed using various assays that measure radical scavenging abilities and cellular protection against oxidative damage .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The presence of the nitro group appears to enhance these effects, making it a candidate for further investigation in developing new antimicrobial agents .
Case Studies and Research Findings
属性
分子式 |
C9H6N2O4 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC 名称 |
6-nitro-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-5-3-6(11(14)15)1-2-7(5)9(13)10-8/h1-3H,4H2,(H,10,12,13) |
InChI 键 |
SMZLRKAOZOGDFK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NC1=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













